molecular formula C7H8BrCl2N B15279297 (3-Bromo-5-chlorophenyl)methanamine hydrochloride

(3-Bromo-5-chlorophenyl)methanamine hydrochloride

Cat. No.: B15279297
M. Wt: 256.95 g/mol
InChI Key: JWAQFVCQBHUUKN-UHFFFAOYSA-N
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Description

(3-Bromo-5-chlorophenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine and chlorine atom attached to a benzene ring, along with a methanamine group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chlorophenyl)methanamine hydrochloride typically involves the reaction of 3-bromo-5-chlorobenzaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the aldehyde group to an amine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chlorophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-5-chlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Bromo-5-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-chlorophenyl)methanamine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to similar compounds .

Properties

Molecular Formula

C7H8BrCl2N

Molecular Weight

256.95 g/mol

IUPAC Name

(3-bromo-5-chlorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7BrClN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H

InChI Key

JWAQFVCQBHUUKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CN.Cl

Origin of Product

United States

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